2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol
Overview
Description
2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol is an organic compound that features a brominated pyridine ring
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might undergo oxidative addition with palladium, followed by transmetalation with organoboron reagents .
Biochemical Pathways
It’s plausible that the compound could be involved in carbon–carbon bond forming reactions, given its potential use in suzuki–miyaura cross-coupling .
Result of Action
If the compound is indeed involved in suzuki–miyaura cross-coupling reactions, it could facilitate the formation of new carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol typically involves the bromination of 3-methylpyridine followed by amination and subsequent functional group transformations. One common method includes:
Bromination: 3-methylpyridine is brominated using bromine in the presence of a suitable catalyst to yield 5-bromo-3-methylpyridine.
Functional Group Transformation:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Various substituted pyridines.
Oxidation: Pyridine oxides.
Reduction: Dehalogenated pyridines.
Coupling: Biaryl derivatives.
Scientific Research Applications
2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Shares the brominated pyridine core but lacks the propanol group.
5-Bromo-2-methylpyridine: Similar structure but without the amino and propanol functionalities.
2-Amino-3-methyl-5-bromopyridine: Another isomer with different substitution pattern.
Uniqueness
2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol is unique due to the combination of the brominated pyridine ring, amino group, and propanol functionality. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for diverse applications in research and industry .
Properties
IUPAC Name |
2-[(5-bromo-3-methylpyridin-2-yl)amino]-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-4-8(11)5-12-9(7)13-10(2,3)6-14/h4-5,14H,6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOGSMMGESYIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(C)(C)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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